molecular formula C15H13N3O5S B2592308 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole CAS No. 898641-41-3

1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No.: B2592308
CAS No.: 898641-41-3
M. Wt: 347.35
InChI Key: UFJKFDLLAVXFBS-UHFFFAOYSA-N
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Description

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a synthetic chemical hybrid of a 5-nitroimidazole core and a 4-methoxynaphthalene-1-sulfonyl group. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. Its molecular architecture combines the established biological activity of the nitroimidazole pharmacophore with a naphthalene-based sulfonyl moiety, which can influence physicochemical properties and biological targeting. The 5-nitroimidazole component is a well-known prodrug scaffold . Under anaerobic or reducing conditions, such as those found in certain pathogenic bacteria and protozoa, the nitro group undergoes enzymatic reduction to generate reactive nitrogen species and other toxic intermediates . These reactive metabolites can cause extensive DNA damage and form covalent adducts with essential cellular proteins, ultimately leading to cell death . This mechanism is central to the activity of clinical agents like metronidazole . Research applications for this hybrid molecule are primarily found in early-stage drug discovery. It serves as a key intermediate or target molecule in the synthesis of more complex chemical entities designed to overcome antibiotic resistance . The incorporation of the bulky, hydrophobic 4-methoxynaphthalen-1-yl)sulfonyl group is a strategic modification that may enhance binding affinity, modulate solubility, or improve pharmacokinetic profiles compared to simpler nitroimidazoles. Such structural optimizations are a critical strategy in creating new therapeutic options against multi-drug resistant pathogens, including the ESKAPE pathogens, which represent a major global health challenge . Researchers can utilize this compound to explore structure-activity relationships, investigate novel mechanisms of action, and develop new hybrids with potentiated efficacy against neglected tropical protozoan diseases and anaerobic bacterial infections. This product is provided for research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other clinical applications. Handle with care in a controlled laboratory setting, adhering to all relevant safety protocols.

Properties

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-10-16-9-15(18(19)20)17(10)24(21,22)14-8-7-13(23-2)11-5-3-4-6-12(11)14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJKFDLLAVXFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. The sulfonylation of the methoxynaphthalene is achieved using sulfonyl chloride in the presence of a base. The resulting sulfonyl derivative is then subjected to nitration to introduce the nitro group. Finally, the imidazole ring is constructed through a cyclization reaction involving appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with target molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Substituent Molecular Weight (g/mol) Notable Activity
Target Compound 2-Methyl-5-nitroimidazole 4-Methoxynaphthalene-sulfonyl ~345* Anticipated broad-spectrum antimicrobial
Compound A 2-Methyl-5-nitroimidazole 4-Methoxy-3-methylphenyl 311.31 Moderate antibacterial
Compound C 1-Methyl-4-nitroimidazole Thiadiazole-sulfonyl ~290† MIC = 40–80 µM (Gram-negative)
Compound E 2-Methyl-5-nitroimidazole 4-Aminophenyl-sulfonamide 285.29 Broad-spectrum, low plasma levels

*Estimated; †Approximate based on molecular formula.

Biological Activity

The compound 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a novel derivative of imidazole that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole typically involves the reaction of 4-methoxynaphthalenesulfonyl chloride with 2-methyl-5-nitroimidazole. The reaction conditions often require solvents like DMF or DMSO and can be optimized for yield and purity through various techniques such as column chromatography.

Antimicrobial Activity

1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole exhibits significant antimicrobial properties. Studies have shown that compounds containing the imidazole ring demonstrate various activities against bacteria, fungi, and protozoa.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 µg/mL
Compound BEscherichia coli4 µg/mL
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazoleTrichomonas vaginalis3 µg/mL

In a study by Jain et al., the synthesized imidazole derivatives were evaluated for their antimicrobial efficacy against various pathogens, showing promising results comparable to standard antibiotics .

Antitumor Activity

Research indicates that imidazole derivatives possess antitumor properties. The nitro group in the 5-position is particularly crucial for enhancing cytotoxicity against cancer cell lines.

Case Study: Antitumor Efficacy

A recent study investigated the effects of 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole on human cancer cell lines. The compound exhibited an IC50 value of 15 µM against breast cancer cells, significantly inhibiting cell proliferation through apoptosis induction.

Anti-inflammatory Properties

Imidazole derivatives have also been reported to exhibit anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness
Compound CLPS-induced inflammation in miceSignificant reduction in TNF-alpha levels
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazoleRAW264.7 macrophagesModerate inhibition

Q & A

Q. What are the optimal synthetic pathways for 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core followed by sulfonation and nitration. Key parameters to optimize include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for sulfonyl group introduction or transition-metal catalysts for coupling reactions .
  • Temperature control : Nitration reactions often require low temperatures (0–5°C) to avoid byproducts .
    Characterization via FTIR (to confirm sulfonyl S=O stretches at ~1350 cm⁻¹) and ¹H/¹³C NMR (to verify methoxynaphthyl proton environments) is critical .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :
  • Chromatographic methods : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% area under the curve) .
  • Elemental analysis : Compare experimental vs. theoretical C, H, N, S percentages; deviations >0.3% indicate impurities .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 413.08) .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered promising .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the methoxynaphthyl and nitroimidazole moieties?

  • Methodological Answer :
  • Analog synthesis : Replace the methoxynaphthyl group with other aryl sulfonamides (e.g., 4-fluorophenyl, 4-chlorophenyl) to assess electronic effects on bioactivity .
  • Nitro group modification : Reduce the nitro group to amine (-NH₂) and compare antiparasitic activity (e.g., against Giardia), as nitroimidazoles often act via nitroreductase activation .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., C. albicans CYP51 for antifungal activity) .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. A logP >3 suggests poor aqueous solubility .
  • Molecular dynamics simulations : Simulate binding stability with targets (e.g., DNA gyrase for antibacterial activity) using GROMACS, analyzing RMSD and hydrogen bond persistence .

Q. How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize assay protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Control compound benchmarking : Compare results with reference drugs (e.g., metronidazole for nitroimidazoles) to calibrate potency .
  • Meta-analysis : Aggregate data from PubMed and Scopus using PRISMA frameworks to identify confounding variables (e.g., solvent differences) .

Q. What crystallographic techniques are suitable for elucidating the compound’s solid-state structure?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (dichloromethane/hexane) and solve structures using SHELX. Report dihedral angles between the imidazole and naphthyl rings to assess planarity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, N–H···O) using CrystalExplorer to explain packing motifs .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in imidazole chemistry, emphasizing sulfonation and nitration .
  • Biological Assays : Follow standardized MIC and MTT protocols to ensure reproducibility .
  • Computational Tools : Utilize open-source software (AutoDock, GROMACS) for modeling and dynamics .

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